molecular formula C21H21ClF3NO2 B2581031 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine CAS No. 1396685-19-0

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2581031
CAS No.: 1396685-19-0
M. Wt: 411.85
InChI Key: CRASHWLUOJBZAB-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl group, a trifluoromethylbenzoyl group, and a methoxymethyl group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Scientific Research Applications

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylmethanol: This can be achieved through the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 4-chlorophenylmethoxymethyl chloride: This intermediate is synthesized by reacting 4-chlorophenylmethanol with chloromethyl methyl ether in the presence of a base like pyridine.

    Synthesis of 1-[4-(trifluoromethyl)benzoyl]piperidine: This involves the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves the reaction of 4-chlorophenylmethoxymethyl chloride with 1-[4-(trifluoromethyl)benzoyl]piperidine in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chlorophenylmethoxyacetic acid.

    Reduction: Formation of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzyl]piperidine.

    Substitution: Formation of derivatives with substituted nucleophiles on the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-bromophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine
  • 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine
  • 4-{[(4-methylphenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine

Uniqueness

The presence of the 4-chlorophenyl group and the trifluoromethylbenzoyl moiety imparts unique chemical and physical properties to the compound, distinguishing it from its analogs. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3NO2/c22-19-7-1-15(2-8-19)13-28-14-16-9-11-26(12-10-16)20(27)17-3-5-18(6-4-17)21(23,24)25/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASHWLUOJBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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